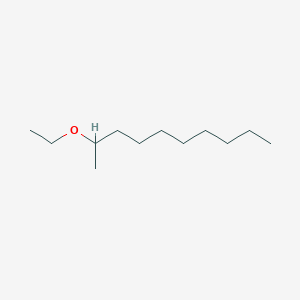![molecular formula C22H22N4O2S4 B14627533 2,2'-Disulfanediylbis[4-(morpholin-4-yl)-1,3-benzothiazole] CAS No. 55798-13-5](/img/structure/B14627533.png)
2,2'-Disulfanediylbis[4-(morpholin-4-yl)-1,3-benzothiazole]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Disulfanediylbis[4-(morpholin-4-yl)-1,3-benzothiazole] is a complex organic compound featuring a disulfide linkage between two benzothiazole rings, each substituted with a morpholine group
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-mercaptobenzothiazole with morpholine under controlled conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
2,2’-Disulfanediylbis[4-(morpholin-4-yl)-1,3-benzothiazole] can undergo various chemical reactions, including:
Oxidation: The disulfide linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: The morpholine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted benzothiazole derivatives.
科学的研究の応用
2,2’-Disulfanediylbis[4-(morpholin-4-yl)-1,3-benzothiazole] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
作用機序
The mechanism of action of 2,2’-Disulfanediylbis[4-(morpholin-4-yl)-1,3-benzothiazole] is not fully understood. its effects are likely mediated through interactions with biological molecules, such as proteins and nucleic acids. The disulfide linkage can undergo redox reactions, potentially altering the activity of target molecules .
類似化合物との比較
Similar Compounds
2,2’-[Disulfanediylbis-(methylenethiazole-4,2-diyl)]diguanidine: Another compound with a disulfide linkage and benzothiazole rings.
2,2’-Disulfanediylbis (4-methylaniline): Features a similar disulfide linkage but with different substituents.
Uniqueness
2,2’-Disulfanediylbis[4-(morpholin-4-yl)-1,3-benzothiazole] is unique due to the presence of morpholine groups, which can enhance its solubility and reactivity. This makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
55798-13-5 |
|---|---|
分子式 |
C22H22N4O2S4 |
分子量 |
502.7 g/mol |
IUPAC名 |
4-[2-[(4-morpholin-4-yl-1,3-benzothiazol-2-yl)disulfanyl]-1,3-benzothiazol-4-yl]morpholine |
InChI |
InChI=1S/C22H22N4O2S4/c1-3-15(25-7-11-27-12-8-25)19-17(5-1)29-21(23-19)31-32-22-24-20-16(4-2-6-18(20)30-22)26-9-13-28-14-10-26/h1-6H,7-14H2 |
InChIキー |
GIOMOWYUCQBGGA-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C2=C3C(=CC=C2)SC(=N3)SSC4=NC5=C(C=CC=C5S4)N6CCOCC6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[(Morpholin-4-yl)methyl]oxolan-2-one](/img/structure/B14627466.png)



![7,8-Dihydro-5h-benzo[7]annulene-5,9(6h)-dione](/img/structure/B14627514.png)


![Trimethoxy[(propylsulfanyl)methyl]silane](/img/structure/B14627530.png)


![2-Heptanone, 6-methyl-5-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]-](/img/structure/B14627543.png)
